Carbamic acid, N-(4-methoxyphenyl)-, 2-propyn-1-yl ester
Description
Its structure combines aromatic and alkyne functionalities, which influence its chemical stability, reactivity, and biological activity.
Properties
IUPAC Name |
prop-2-ynyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-8-15-11(13)12-9-4-6-10(14-2)7-5-9/h1,4-7H,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRKTLBTQUEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264554 | |
| Record name | 2-Propyn-1-yl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831241-57-7 | |
| Record name | 2-Propyn-1-yl N-(4-methoxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831241-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-yl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-methoxyphenyl)-, 2-propyn-1-yl ester typically involves the reaction of 4-methoxyaniline with propargyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-methoxyphenyl)-, 2-propyn-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-(4-methoxyphenyl)-, 2-propyn-1-yl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-(4-methoxyphenyl)-, 2-propyn-1-yl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The propynyl ester group can also participate in covalent bonding with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural Analogues in Pharmacological Studies
a) Dimethylcarbamic and Methylphenylcarbamic Esters
- Dimethylcarbamic Esters : Compounds like the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate exhibit strong physostigmine-like activity, including potent miotic effects and intestinal peristalsis stimulation, comparable to physostigmine itself.
- Methylphenylcarbamic Esters : These show weaker miotic activity and lack curare antagonism, similar to the target compound’s likely profile due to its aromatic substitution. The propargyl ester in the target compound may enhance stability compared to methyl or phenyl esters .
b) tert-Butyl (4-Methoxyphenyl)carbamate
- This analogue (CAS 18437-68-8) replaces the propargyl ester with a tert-butyl group, significantly increasing steric bulk. The tert-butyl group enhances hydrolytic stability but reduces reactivity, making it more suitable for protecting groups in synthetic chemistry rather than bioactive applications .
c) Pyraclostrobin (Carbamic Acid, [2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, Methyl Ester)
- A fungicidal carbamate, pyraclostrobin demonstrates the impact of heterocyclic substituents (pyrazole) and chlorophenyl groups. Unlike the target compound, its primary application is agricultural, highlighting how structural variations dictate functional roles .
Functional Group Impact on Bioactivity
| Compound | Ester Group | Aromatic Substituent | Key Activity | Evidence Source |
|---|---|---|---|---|
| Target Compound | 2-Propyn-1-yl | 4-Methoxyphenyl | Likely moderate AChE inhibition* | [1], [6], [12] |
| Dimethylcarbamic Ester | Methyl | 3-Oxyphenyl-TMA† | Strong miotic, intestinal stimulation | [1] |
| tert-Butyl Carbamate | tert-Butyl | 4-Methoxyphenyl | High stability, low bioactivity | [9] |
| Pyraclostrobin | Methyl | Chlorophenyl-pyrazole | Fungicidal | [4] |
*Inferred from structural similarity to methylphenylcarbamic esters in .
†TMA: Trimethylammonium.
Electronic and Steric Effects
- Propargyl vs.
- Methoxy Substitution : The 4-methoxyphenyl group donates electron density via resonance, contrasting with chlorophenyl (pyraclostrobin) or biphenyl () groups. This difference affects lipophilicity and receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
